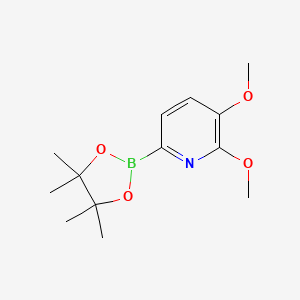
3,5-Difluoro-4-methoxypyridine
Descripción general
Descripción
3,5-Difluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis
The InChI code for 3,5-Difluoro-4-methoxypyridine is 1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 . The compound has a complex structure with multiple functional groups, including two fluorine atoms, a methoxy group, and a pyridine ring .Physical And Chemical Properties Analysis
3,5-Difluoro-4-methoxypyridine has a molecular weight of 145.11 g/mol . It has a computed XLogP3-AA value of 1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 22.1 Ų .Aplicaciones Científicas De Investigación
Fluorescent pH Probes
3,5-Difluoro-4-methoxypyridine derivatives have been used in the development of fluorescent pH probes. A study by Baruah et al. (2005) synthesized BODIPY dyes with phenolic or naphtholic subunits, exhibiting properties useful as fluorescent pH probes in aqueous solutions with visible light excitation. These compounds showed significant fluorescent enhancement with increased acidity, demonstrating their potential in pH sensing applications Baruah et al., 2005.
Electroluminescent Materials
Another application is in the synthesis of electroluminescent materials. Wu et al. (2007) reported the synthesis of iridium complexes using 2-difluorophenyl-4-methoxypyridine ligands, resulting in materials with potential use in blue phosphorescent lighting and display technologies Wu et al., 2007.
Synthesis of Pyridine Derivatives
In chemical synthesis, 3,5-Difluoro-4-methoxypyridine has been utilized in the creation of various pyridine derivatives. For instance, Banks et al. (1974) explored the synthesis and reactions of 2-azido-3,5,6-trifluoro-4-methoxypyridine, showcasing its utility in creating novel compounds Banks et al., 1974.
Potassium Channel Blockers
Rodríguez-Rangel et al. (2019) conducted structure-activity relationship studies of 4-aminopyridine K+ channel blockers, investigating derivatives of 4-aminopyridine, including those with methoxy substitutions. These compounds have implications in therapeutic applications and imaging in multiple sclerosis Rodríguez-Rangel et al., 2019.
Polymer Synthesis
Peloquin et al. (2019) utilized 3,5-difluoro-4-methoxypyridine derivatives in the synthesis of monomers for linear and network polymers, highlighting its role in the development of new polymer materials Peloquin et al., 2019.
Safety And Hazards
Propiedades
IUPAC Name |
3,5-difluoro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXCBWORXFRDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672327 | |
| Record name | 3,5-Difluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-methoxypyridine | |
CAS RN |
1186195-24-3 | |
| Record name | 3,5-Difluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















